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molecular formula C12H9F3N2O2 B8332323 6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione

6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione

Cat. No. B8332323
M. Wt: 270.21 g/mol
InChI Key: SUKSEHDLRONTKF-UHFFFAOYSA-N
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Patent
US08466284B2

Procedure details

Conc. sulphuric acid (2.35 L) was heated to 50-55° C. and N-(2-oxopropyl)-N′-[3-(trifluoromethyl)phenyl]ethanediamide (200 g, 1 eq)) was then added portion-wise over 2 hours to give a clear brown solution. After 3.25 hours the reaction was cooled to 20° C. The reaction mixture was then added to water (6 L), keeping the temperature below 10° C. The white slurry was then stirred at 0-5° C. for a further 1 hour before filtering. The filter cake was washed with water (2 L) and the damp product recharged to the flask. Water (0.85 L) was charged and the mixture stirred for 30 minutes. The mixture was filtered and the filter cake washed with water (0.25 L). The title compound was isolated as a water-wet, off-white solid (228.0 g, water content=26.5%, corrected mass 168.0 g, 90%).
Quantity
2.35 L
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O=[C:7]([CH3:25])[CH2:8][NH:9][C:10](=[O:24])[C:11]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=1)=[O:12]>O>[CH3:25][C:7]1[N:13]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)[C:11](=[O:12])[C:10](=[O:24])[NH:9][CH:8]=1

Inputs

Step One
Name
Quantity
2.35 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
O=C(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
Step Three
Name
Quantity
6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The white slurry was then stirred at 0-5° C. for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear brown solution
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
FILTRATION
Type
FILTRATION
Details
before filtering
WASH
Type
WASH
Details
The filter cake was washed with water (2 L)
ADDITION
Type
ADDITION
Details
Water (0.85 L) was charged
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with water (0.25 L)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CNC(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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